N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS2/c1-13-11-18(25-19(23-13)14-5-3-2-4-6-14)27-12-17(26)24-15-7-9-16(10-8-15)28-20(21)22/h2-11,20H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLSQDPBNGAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluoromethylsulfanylphenyl intermediate:
Synthesis of the phenylpyrimidinyl intermediate: This step involves the construction of the pyrimidine ring, which can be achieved through a cyclization reaction of appropriate precursors.
Coupling of intermediates: The final step involves coupling the difluoromethylsulfanylphenyl intermediate with the phenylpyrimidinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The difluoromethylsulfanyl and phenylpyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₂, CF₃, Cl) enhance metabolic stability and binding to hydrophobic enzyme pockets.
- Pyrimidine derivatives with phenyl or thieno-fused rings (e.g., ) exhibit improved biological activity due to enhanced planar rigidity and target affinity .
- Sulfamoyl and hydroxyl groups () increase polarity, favoring solubility and antimicrobial efficacy .
Key Observations :
- Compounds with electron-withdrawing substituents (e.g., Cl, CF₃) at para-positions show superior antimicrobial and anti-inflammatory activities .
- Pyrimidine-thioacetamide hybrids (e.g., ) demonstrate versatility in targeting enzymes and nucleic acids .
Physicochemical and Crystallographic Properties
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide is a novel compound with a complex structure that suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Overview
The compound features:
- A central acetamide moiety.
- Two distinct sulfanyl-substituted aromatic groups : one with a difluoromethyl group and another with a pyrimidine derivative that includes methyl and phenyl substitutions.
This unique structural arrangement indicates potential interactions within biological systems, which may lead to various pharmacological effects.
Biological Activity
Preliminary studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar sulfanyl and pyrimidine structures have shown promising results against various bacterial strains.
- Enzyme Inhibition : The dual sulfanyl groups may enhance the compound's ability to inhibit specific enzymes, which is crucial in drug development.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro, suggesting potential for further development as anticancer agents.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylsulfanyl)phenylacetamide | Contains methylsulfanyl group | Antibacterial |
| N-[4-(trifluoromethyl)sulfanyl]phenylacetamide | Trifluoromethyl group instead of difluoromethyl | Antimicrobial |
| 6-methyl-N-(4-sulfamoylphenyl)pyrimidinamine | Pyrimidine ring with sulfamoyl substitution | Enzyme inhibition |
The unique combination of difluoromethyl and pyrimidine functionalities in this compound may provide enhanced biological activity compared to other similar compounds.
Understanding the mechanism of action is vital for elucidating the compound's biological effects. Interaction studies can reveal how this compound interacts at the molecular level, particularly regarding enzyme inhibition and antimicrobial activity.
Case Studies
- Anticancer Activity : A study explored the effects of similar pyrimidine derivatives on cancer cell proliferation. Results indicated that certain derivatives inhibited cell growth significantly, suggesting that this compound could exhibit similar properties.
- Antimicrobial Efficacy : Another research focused on sulfanyl-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in antimicrobial therapies.
Q & A
Q. What are the optimal synthetic routes for N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core (e.g., via Biginelli or Suzuki coupling for phenyl substitution) followed by sulfanyl group introduction. Key steps include:
- Nucleophilic substitution at the pyrimidine C4 position using thiols (e.g., 4-[(difluoromethyl)sulfanyl]thiophenol).
- Acetamide coupling via activation with EDCI/HOBt or DCC.
Reaction optimization requires control of temperature (60–100°C), solvent polarity (DMF or THF), and base (K₂CO₃ or Et₃N). Purity is ensured via column chromatography (silica gel, hexane/EtOAc) and confirmed by HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to CF₂), pyrimidine protons (δ ~8.5–9.0 ppm), and acetamide NH (δ ~10–11 ppm).
- X-ray crystallography : Resolves spatial arrangement of the pyrimidine-thioether linkage and confirms dihedral angles between aromatic rings. Crystallization in ethanol/water mixtures is recommended .
- HRMS : Validates molecular formula (e.g., C₂₀H₁₇F₂N₃O₂S₂) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays.
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for thioether stability in cell culture media .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core modifications : Replace the pyrimidine with quinazoline or triazine cores to assess heterocycle impact.
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to study electronic effects on binding.
- Bioisosteric replacement : Swap the difluoromethyl group with trifluoromethyl or chloromethyl to evaluate hydrophobic interactions.
Use molecular docking (AutoDock Vina) to prioritize targets for synthesis .
Q. What strategies mitigate contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Validate enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, cofactors).
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays.
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico ADMET : Use SwissADME to predict CYP450 metabolism (e.g., oxidation at sulfur atoms).
- Toxicity alerts : Apply Derek Nexus to flag structural motifs linked to hepatotoxicity (e.g., thioether oxidation to sulfoxides).
- MD simulations : Assess binding persistence in target active sites (GROMACS, 100 ns trajectories) to correlate with IC₅₀ variability .
Q. What experimental designs resolve crystallographic disorder in the difluoromethylsulfanyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
